1-(3-Ethoxycarbonylphenyl)pyrrole
Overview
Description
1-(3-Ethoxycarbonylphenyl)pyrrole is an organic compound with the molecular formula C13H13NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle, and features an ethoxycarbonyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Ethoxycarbonylphenyl)pyrrole can be synthesized through several methods. One common approach involves the condensation of 3-ethoxycarbonylbenzaldehyde with pyrrole in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol .
Another method involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with 3-ethoxycarbonylbenzylamine in the presence of an acid catalyst to form the desired pyrrole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents used in the synthesis are often recycled to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethoxycarbonylphenyl)pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,3-diones.
Reduction: Reduction reactions can yield pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and acyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Pyrrole-2,3-diones
Reduction: Pyrrolidine derivatives
Substitution: Various substituted pyrrole derivatives
Scientific Research Applications
1-(3-Ethoxycarbonylphenyl)pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxycarbonylphenyl)pyrrole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Carboxyphenyl)pyrrole
- 1-(3-Methoxycarbonylphenyl)pyrrole
- 1-(3-Acetylphenyl)pyrrole
Uniqueness
1-(3-Ethoxycarbonylphenyl)pyrrole is unique due to its ethoxycarbonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and influences its reactivity in various chemical reactions.
Properties
IUPAC Name |
ethyl 3-pyrrol-1-ylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-16-13(15)11-6-5-7-12(10-11)14-8-3-4-9-14/h3-10H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAJVZUYGSTURO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2C=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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